4-[(3-chlorophenyl)Methylene]piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methylidene]piperidine |
InChI |
InChI=1S/C12H14ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,8-9,14H,4-7H2 |
InChI Key |
NIWRKNQTXNNSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Novel Chemical Transformations for 4 3 Chlorophenyl Methylene Piperidine
Retrosynthetic Analysis and Strategic Disconnection Approaches
A retrosynthetic analysis of 4-[(3-chlorophenyl)Methylene]piperidine reveals several strategic disconnections. The most apparent disconnection is at the exocyclic double bond, suggesting an olefination reaction as a key final step. This approach would involve a carbonyl precursor, specifically a 4-piperidone (B1582916) derivative, and a phosphorus ylide or a related reagent. Another viable disconnection is at the C-C single bond of the methylene (B1212753) bridge, which points towards cross-coupling methodologies. Furthermore, the piperidine (B6355638) ring itself can be disconnected, leading to strategies involving cyclization reactions, such as reductive amination of a suitable dicarbonyl compound or an amino ketone.
Established Synthetic Routes to this compound and its Core Scaffolds
Several established synthetic routes are available for the construction of the this compound scaffold. These methods often involve the formation of the piperidine ring followed by the introduction of the methylene bridge, or vice versa.
Condensation Reactions and Variations
Condensation reactions provide a straightforward approach to forming the core structure. For instance, the Knoevenagel condensation of an aldehyde with a compound containing an active methylene group can be employed. researchgate.net While not directly forming the target compound in one step, this type of reaction is crucial for creating precursors. For example, the reaction of 3-chlorobenzaldehyde (B42229) with a suitable piperidone derivative under basic or acidic conditions could potentially lead to the desired product, although this specific reaction for this compound is not extensively detailed in the provided search results. Variations of condensation reactions, such as the aldol (B89426) condensation, can also be utilized to build the carbon framework. chegg.com
Cross-Coupling Strategies for Methylene Bridge Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck reaction, which couples an unsaturated halide with an alkene, is a relevant strategy. organic-chemistry.orgwikipedia.orgmdpi.comlibretexts.org In this context, a protected 4-methylenepiperidine (B3104435) could be coupled with 3-chloro-iodobenzene or a similar aryl halide. The Suzuki-Miyaura coupling is another versatile method that could be adapted. organic-chemistry.orgmdpi.commdpi.compreprints.orgnih.gov This would involve the reaction of a boronic acid or ester derivative of 3-chlorobenzene with a suitable vinyl derivative of piperidine.
| Cross-Coupling Reaction | Reactants | Catalyst | Key Features |
| Heck Reaction | 4-Methylene-1-(tert-butoxycarbonyl)piperidine and 1-bromo-3-chlorobenzene | Palladium acetate, phosphine (B1218219) ligand | Forms C-C bond between an alkene and an aryl halide. |
| Suzuki-Miyaura Coupling | (3-Chlorophenyl)boronic acid and a vinylpiperidine derivative | Palladium catalyst, base | Tolerates a wide range of functional groups. |
Reductive Amination Protocols for Piperidine Ring Formation
Reductive amination is a widely used method for the synthesis of piperidines and other amines. researchgate.netdtic.milgoogle.com This protocol typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. To synthesize the piperidine core of the target molecule, a precursor like N-Boc-4-piperidone can be reacted with an appropriate amine. researchgate.netdtic.mil While this method primarily focuses on creating substituted piperidines, it is a crucial step in a multi-step synthesis where the piperidine ring is formed first. For instance, a suitable precursor could be synthesized via reductive amination, followed by subsequent reactions to introduce the exocyclic methylene group.
Olefination Techniques Involving Carbonyl Precursors
Olefination reactions are among the most direct methods for introducing the exocyclic double bond. The Wittig reaction and its modifications are particularly well-suited for this transformation. organic-chemistry.orgmasterorganicchemistry.comgoogle.comlibretexts.orglibretexts.org
The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org To synthesize this compound, a protected 4-piperidone would be treated with the ylide generated from (3-chlorobenzyl)triphenylphosphonium bromide. A significant advantage of the Wittig reaction is that the position of the double bond is fixed. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.org This reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The HWE reaction could be employed by reacting a protected 4-piperidone with a phosphonate reagent derived from 3-chlorobenzyl bromide.
| Olefination Reaction | Reactants | Key Reagent | Advantages |
| Wittig Reaction | Protected 4-piperidone and 3-chlorobenzaldehyde | Phosphonium ylide | Fixes the position of the double bond. libretexts.org |
| Horner-Wadsworth-Emmons | Protected 4-piperidone and a phosphonate | Phosphonate carbanion | Often provides high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org |
Development of Novel and Optimized Synthetic Strategies for this compound
Green Chemistry Principles and Sustainable Synthesis Approaches
The integration of green chemistry principles into the synthesis of heterocyclic compounds like piperidines is an area of active research, focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. ajchem-a.com Key strategies applicable to the synthesis of this compound include one-pot, multi-component reactions (MCRs) and the use of environmentally benign solvents and catalysts. ajchem-a.comgrowingscience.com
MCRs offer a highly efficient route by combining multiple reaction steps into a single operation, thereby reducing solvent use, purification steps, and waste generation. growingscience.com A hypothetical green synthesis could involve a one-pot reaction using water as a solvent, which can facilitate certain reactions through hydrophobic effects and hydrogen bonding. ajchem-a.com The use of non-toxic, recyclable catalysts is another hallmark of green synthesis. ajchem-a.com
| Feature | Traditional Approach | Green Chemistry Approach |
| Reaction Type | Multi-step synthesis (e.g., Wittig reaction) | One-pot, multi-component reaction |
| Solvents | Anhydrous organic solvents (e.g., THF, DCM) | Water, ethanol, or solvent-free conditions |
| Catalysts | Stoichiometric strong bases (e.g., n-BuLi) | Recyclable, non-toxic catalysts (e.g., citric acid, SLS) growingscience.com |
| Byproducts | Triphenylphosphine (B44618) oxide (difficult to remove) | Minimal or easily removable byproducts |
| Energy Use | Often requires heating or cryogenic conditions | Often proceeds at room or moderate temperature |
| Atom Economy | Lower | Higher |
Continuous Flow Chemistry Applications in Compound Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering significant advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. beilstein-journals.orgnih.gov These systems use microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for precise control over parameters like temperature, pressure, and residence time. beilstein-journals.orgacs.org
For the synthesis of this compound, a flow process could be designed for key transformations such as the Wittig or Horner-Wadsworth-Emmons reaction. Such a setup would involve pumping solutions of N-protected piperidin-4-one and the corresponding phosphonium ylide or phosphonate ester through a heated microreactor. The short residence times can minimize byproduct formation, and the high surface-area-to-volume ratio allows for efficient heat transfer, enabling reactions to be run safely at higher temperatures than in batch. beilstein-journals.org Electrosynthesis in flow microreactors also presents a green and efficient method for constructing piperidine rings via electroreductive cyclization. beilstein-journals.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Scale | Limited by flask size | Scalable by extending operation time |
| Heat Transfer | Inefficient, potential for hot spots | Highly efficient and uniform |
| Safety | Risk with exotherms and hazardous reagents | Smaller reaction volume enhances safety |
| Mixing | Often diffusion-controlled | Efficient, rapid mixing |
| Process Control | Manual or semi-automated | Fully automated, precise control |
| Reproducibility | Can be variable | High |
Catalytic Synthesis Methodologies (e.g., Organocatalysis, Metal Catalysis)
Catalysis is fundamental to the efficient synthesis of piperidine derivatives. Both metal-based and organic catalysts have been extensively used.
Metal Catalysis: Transition metals like palladium, rhodium, iridium, and nickel are widely used for constructing and functionalizing the piperidine scaffold. nih.gov A common strategy involves the catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor. For the target compound, this would entail the synthesis of 4-(3-chlorobenzyl)pyridine followed by reduction of the pyridine ring. Modern approaches also utilize nickel electrocatalysis for radical cross-coupling reactions, which can form C-C bonds efficiently without the need for expensive precious metal catalysts like palladium. medhealthreview.comnews-medical.net
Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive metals, aligning with green chemistry principles. growingscience.com Proline and its derivatives are well-known organocatalysts for cascade reactions, such as the Mannich reaction, which can be used to construct the piperidine ring stereoselectively. rsc.orgnih.gov For instance, a hybrid bio-organocatalytic cascade could rely on an organocatalyst for the key complexity-building step. rsc.orgnih.gov
| Catalyst Type | Example Reaction | Key Advantages |
| Metal Catalysis (Pd, Rh, Ni) | Hydrogenation of a pyridine precursor | High efficiency, well-established methods, broad substrate scope. nih.gov |
| Metal Catalysis (Au) | Gold-catalyzed annulation from N-allenamides. ajchem-a.com | Mild reaction conditions, unique reactivity. |
| Organocatalysis (Proline) | Mannich or Michael addition cascades | Metal-free, often stereoselective, environmentally benign. nih.gov |
| Organocatalysis (Acid/Base) | Multi-component condensation reactions | Inexpensive, readily available catalysts. growingscience.com |
Asymmetric Synthesis of Chiral Analogs (if applicable to advanced derivatives)
While this compound is an achiral molecule, the synthesis of chiral piperidine derivatives is of immense importance in pharmaceutical development. nih.gov Should a substituent be introduced at other positions on the piperidine ring (e.g., positions 2, 3, 5, or 6), a chiral center would be created. Asymmetric synthesis aims to produce a single enantiomer of such a chiral molecule.
Methods for achieving this include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. For instance, rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor could establish stereocenters with high enantioselectivity. rsc.org Another powerful approach is the chemo-enzymatic dearomatization of activated pyridines, which can prepare substituted piperidines with precise stereochemical control. nih.gov
Chemo-Enzymatic and Biocatalytic Pathways for Compound Synthesis
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods, utilizing enzymes to perform specific transformations under mild, aqueous conditions. nih.gov Chemo-enzymatic approaches combine the best of both worlds, using enzymes for challenging steps, such as stereoselective introductions of functional groups, within a larger chemical synthesis sequence. nih.govrsc.org
Enzymes such as transaminases, imine reductases (IREDs), and ene reductases (EREDs) are particularly useful for synthesizing chiral amines and piperidines. nih.govnih.govacs.org A recently developed strategy combines biocatalytic C-H oxidation with radical cross-coupling. medhealthreview.comnews-medical.netchemistryviews.org In this method, an enzyme selectively hydroxylates a specific C-H bond on the piperidine ring, and this new functional group then serves as a handle for subsequent chemical modification via nickel-catalyzed cross-coupling. medhealthreview.comnews-medical.net This two-step process can dramatically simplify the construction of complex piperidines, reducing multi-step sequences to just a few efficient transformations. medhealthreview.com
Process Chemistry Considerations for Research-Scale Production
Translating a laboratory synthesis to research-scale production (gram to kilogram scale) requires careful consideration of factors beyond just chemical yield. The goal is to develop a process that is safe, robust, cost-effective, and scalable.
Key considerations for the synthesis of this compound include:
Cost and Availability of Starting Materials: The selection of a synthetic route often depends on the cost of the initial building blocks. Routes starting from inexpensive commodity chemicals are preferred.
Choice of Reagents and Catalysts: On a large scale, the use of expensive catalysts like palladium can be prohibitive. The development of routes using cheaper metals (e.g., nickel, copper) or organocatalysts is advantageous. ajchem-a.comnews-medical.net Heterogeneous catalysts are often preferred over homogeneous ones as they can be more easily removed from the reaction mixture by filtration.
Reaction Work-up and Purification: Purification by column chromatography is often not feasible for large-scale production. The ideal process yields a product that can be isolated by crystallization or distillation. Reactions that generate difficult-to-remove byproducts, such as the triphenylphosphine oxide from a Wittig reaction, are less desirable.
Process Safety: The potential for highly exothermic reactions or the use of pyrophoric or toxic reagents must be carefully managed. Continuous flow processing can mitigate many of these risks. beilstein-journals.org
Waste Management: The environmental impact of the process is a critical factor. Routes that minimize solvent use and waste generation are preferred, aligning with the principles of green chemistry.
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization of 4 3 Chlorophenyl Methylene Piperidine
Elucidation of Preferred Conformations of the Piperidine (B6355638) Ring and Methylene (B1212753) Bridge
The piperidine ring, similar to cyclohexane, demonstrates a strong preference for a chair conformation to minimize angular and torsional strain. wikipedia.orgias.ac.in However, the presence of an exocyclic methylene group at the C4 position introduces a region of planarity, causing a distortion of the classic chair geometry. This structural feature leads to conformations that can be described as flattened chairs, half-chairs, or sofa conformations. The two primary chair-like conformers rapidly interconvert through a process of ring inversion. wikipedia.org
Conformational Energetics and Interconversion Barriers
The conformational stability of piperidine derivatives is governed by the energy barriers between different spatial arrangements. For the parent piperidine ring, two key dynamic processes are nitrogen inversion and ring inversion. The free energy activation barrier for nitrogen inversion is estimated to be around 6.1 kcal/mol, a process considerably faster than ring inversion, which has a higher barrier of approximately 10.4 kcal/mol. wikipedia.org
In 4-[(3-chlorophenyl)Methylene]piperidine, the bulky (3-chlorophenyl)methylene substituent at the C4 position significantly influences these energetics. While specific experimental values for this compound are not extensively documented, it is established that large substituents on a piperidine ring can raise the energy barrier for ring inversion. The transition state for this process, likely a twist-boat conformation, would be destabilized by steric hindrance involving the large C4 substituent. The equilibrium between the two chair-like forms is dictated by the energetic favorability of placing substituents in pseudo-equatorial versus pseudo-axial positions to minimize steric strain.
Table 1: General Energy Barriers for Piperidine Conformational Changes
| Process | Typical Activation Energy (kcal/mol) |
|---|---|
| Ring Inversion | ~10.4 |
| Nitrogen Inversion | ~6.1 |
Note: These are generalized values for the parent piperidine ring; specific substituents will alter these energies. wikipedia.org
Influence of Substituents on Conformational Preferences
The conformational equilibrium of this compound is primarily influenced by two factors: the orientation of the N-H bond and the steric profile of the C4 substituent.
N-H Substituent : In unsubstituted piperidine, the equatorial conformation of the N-H bond is generally more stable than the axial conformation. wikipedia.org This preference is expected to persist in this derivative, as an equatorial position minimizes 1,3-diaxial interactions with the C3 and C5 axial protons.
(3-chlorophenyl)Methylene Substituent : This large group at C4 is the dominant factor in the ring's conformation. The exocyclic double bond flattens the C3-C4-C5 region of the ring. The energetic cost of placing such a large group in a pseudo-axial orientation, where it would encounter significant steric clashes with the axial protons at C2 and C6, makes such a conformation highly unfavorable. Therefore, the piperidine ring will preferentially adopt a conformation that maintains this group in a pseudo-equatorial position. The 3-chloro substituent on the phenyl ring primarily exerts its influence through electronic effects and by affecting the rotational barrier around the C=C-Ar bond, rather than by directly dictating the piperidine ring's conformation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of piperidine derivatives. optica.org A combination of one-dimensional and two-dimensional techniques allows for the unambiguous assignment of proton and carbon signals and the determination of the molecule's connectivity and stereochemistry.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A comprehensive 2D NMR analysis provides a complete picture of the molecular framework.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the protons on C2 and C3, as well as those on C5 and C6, confirming the piperidine ring structure.
HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons to their directly attached carbons (¹H-¹³C). It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are in close proximity, providing critical information about the molecule's 3D structure and preferred conformation. For instance, NOESY could reveal interactions between the vinylic proton and the C3/C5 protons of the piperidine ring, helping to establish the preferred rotational conformation of the (3-chlorophenyl)methylene group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C2 / C6 | ~45-50 | ~2.8-3.0 | =CH, C3/C5 |
| C3 / C5 | ~30-35 | ~2.3-2.5 | C4, C2/C6, =CH |
| C4 | ~135-140 | - | C3/C5, =CH |
| =CH | ~120-125 | ~6.2-6.4 | C3, C5, C4, Phenyl C1', C2', C6' |
| Phenyl Ring | ~125-145 | ~7.0-7.4 | =CH |
Note: These are estimated values based on typical shifts for similar structural motifs.
Dynamic NMR Spectroscopy for Intramolecular Dynamics
Dynamic NMR (DNMR) is used to study chemical processes that occur at a rate comparable to the NMR timescale, such as conformational interconversions. beilstein-journals.org By recording NMR spectra at variable temperatures, it is possible to study the dynamics of ring inversion in this compound.
At room temperature, the ring inversion is typically fast, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion decreases. At a sufficiently low temperature (the coalescence point), the signals for the distinct pseudo-axial and pseudo-equatorial protons would broaden and eventually resolve into separate peaks. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the molecule's conformational flexibility. cnpereading.comoptica.org
Solid-State NMR for Crystalline Forms and Polymorphs
While solution-state NMR reveals the structure and dynamics of molecules in solution, solid-state NMR (ssNMR) provides information about their structure in the solid phase. The conformation adopted in a crystal can be different from the lowest energy conformation in solution due to intermolecular forces and crystal packing effects. beilstein-journals.org
Solid-state NMR is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties and would yield different ssNMR spectra due to variations in both molecular conformation and the local chemical environment. By comparing the ssNMR data with data from X-ray diffraction, a complete and unambiguous characterization of the solid-state structure of this compound can be achieved. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds and functional groups. Both Infrared (IR) and Raman spectroscopy offer complementary information for a comprehensive analysis.
The IR and Raman spectra are characterized by distinct bands corresponding to the vibrations of the piperidine ring, the 3-chlorophenyl group, and the exocyclic methylene bridge. The high-frequency region of the spectra is typically dominated by C-H and N-H stretching vibrations. Aromatic C-H stretching modes from the chlorophenyl ring are expected in the 3100-3000 cm⁻¹ range. scispace.com Aliphatic C-H stretching vibrations from the piperidine ring CH₂ groups are anticipated between 3000 and 2800 cm⁻¹. scispace.com A notable band corresponding to the N-H stretching of the secondary amine in the piperidine ring is generally observed in the 3500-3250 cm⁻¹ region. scispace.com
The double bond region of the spectra is particularly informative. A characteristic band for the C=C stretching of the exocyclic methylene group is expected around 1650-1630 cm⁻¹. Aromatic C=C stretching vibrations from the substituted benzene (B151609) ring typically appear as a set of bands in the 1600-1450 cm⁻¹ range. scispace.com
The fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information, including C-H bending, C-N stretching, and C-C stretching modes. The C-N stretching vibration of the piperidine ring is expected in the 1250-1020 cm⁻¹ range. The presence of the chlorine atom on the phenyl ring gives rise to a characteristic C-Cl stretching vibration, which is typically observed as a strong band in the 800-600 cm⁻¹ region. The substitution pattern on the benzene ring (meta-substitution) can be further confirmed by analyzing the pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range.
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |
| 3500 - 3250 | N-H Stretch | Piperidine Ring |
| 3100 - 3000 | Aromatic C-H Stretch | Chlorophenyl Ring |
| 3000 - 2800 | Aliphatic C-H Stretch | Piperidine Ring |
| 1650 - 1630 | C=C Stretch | Exocyclic Methylene |
| 1600 - 1450 | Aromatic C=C Stretch | Chlorophenyl Ring |
| 1470 - 1430 | CH₂ Scissoring | Piperidine Ring |
| 1250 - 1020 | C-N Stretch | Piperidine Ring |
| 800 - 600 | C-Cl Stretch | Chlorophenyl Ring |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Abundance Profiling
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by 2 m/z units (for ³⁵Cl and ³⁷Cl) in an approximate 3:1 intensity ratio.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₄ClN), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This precise measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental formulas. For instance, HRMS has been effectively used to assign the structure of new Mannich bases by confirming their calculated theoretical mass. mdpi.com
Chemical Formula : C₁₂H₁₄ClN
Calculated Monoisotopic Mass of [M+H]⁺ : 208.0893 Da
The experimentally determined mass from an HRMS analysis would be expected to align with this calculated value within a few parts per million (ppm), confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. By selecting the protonated molecular ion ([M+H]⁺ at m/z 208) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that reveals structural details. The fragmentation of piperidine and piperazine (B1678402) derivatives often involves cleavages within the heterocyclic ring and the loss of substituents. nih.govresearchgate.netwvu.edu
A plausible fragmentation pathway for this compound would involve several key steps:
Piperidine Ring Cleavage : A common fragmentation route for piperidine-containing compounds is the opening of the piperidine ring, leading to the loss of neutral fragments such as ethylene (B1197577) (C₂H₄) or ammonia (B1221849) (NH₃). nih.govwvu.edu
Loss of the Chlorobenzyl Moiety : Cleavage of the bond between the piperidine ring and the methylene bridge could lead to the formation of a chlorobenzyl cation (m/z 125) or related fragments.
Formation of Tropylium (B1234903) Ion : The chlorobenzyl cation could undergo rearrangement and loss of HCl to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.
Table 2: Plausible MS/MS Fragments of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Plausible Origin |
| 208 | [C₁₂H₁₅ClN]⁺ | Protonated Molecule [M+H]⁺ |
| 180 | [C₁₀H₁₁Cl]⁺ | Loss of ethylene (C₂H₄) from piperidine ring |
| 125 | [C₇H₆Cl]⁺ | Chlorobenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of HCl from chlorobenzyl) |
X-ray Crystallography of this compound Co-crystals and Solvates
X-ray crystallography provides definitive proof of molecular structure and detailed insights into the three-dimensional arrangement of molecules in the solid state. While a crystal structure for this compound itself is not publicly available, the potential for forming co-crystals and solvates is high, given the presence of functional groups capable of engaging in various intermolecular interactions. Co-crystallization is a well-established technique to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov
The crystal packing of this compound or its co-crystals would be dictated by a combination of intermolecular forces. The piperidine ring's secondary amine (N-H) group is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor.
Hydrogen Bonding : The most significant interaction would likely be N-H···N hydrogen bonds, which could link molecules into chains or centrosymmetric dimers. nih.govresearchgate.net If co-crystallized with a suitable coformer containing, for example, a carboxylic acid or amide group, strong N-H···O or O-H···N hydrogen bonds would be expected to form.
Halogen Bonding : The chlorine atom on the phenyl ring can act as a Lewis acid, participating in halogen bonding with Lewis basic sites, such as the piperidine nitrogen atom (C-Cl···N).
Studies on hydrates of similar compounds like 4-chloropiperidine (B1584346) have shown that hydrogen bonding arrangements are the primary determinants of the crystal structure. rsc.org
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bond | Piperidine N-H | Piperidine N | Chains, Dimers |
| Halogen Bond | C-Cl | Piperidine N | Supramolecular Assembly |
| C-H···π Interaction | Piperidine C-H | Chlorophenyl Ring | Stabilizing Packing |
| π-π Stacking | Chlorophenyl Ring | Chlorophenyl Ring | Parallel or Offset Stacking |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. Given the conformational flexibility of the piperidine ring (which typically adopts a chair conformation) and the potential for various hydrogen-bonding networks and packing arrangements, it is highly probable that this compound could exhibit polymorphism. The specific crystalline form obtained would depend on crystallization conditions such as solvent, temperature, and cooling rate.
Pseudopolymorphism refers to the phenomenon where a compound incorporates solvent molecules into its crystal lattice, forming solvates (or hydrates if the solvent is water). The N-H group of the piperidine ring makes the molecule susceptible to forming hydrates by hydrogen bonding with water molecules. rsc.org The formation of different solvates (e.g., monohydrate, trihydrate) would be a form of pseudopolymorphism. rsc.org Identifying and characterizing different polymorphic and pseudopolymorphic forms is critical in pharmaceutical development, as these forms can differ in stability, solubility, and bioavailability.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
A comprehensive search of scientific literature and spectral databases did not yield specific experimental or theoretical data on the chiroptical properties of chiral derivatives of this compound. Research focusing on the circular dichroism (CD) or vibrational circular dichroism (VCD) of this particular compound and its enantiomeric forms appears to be unavailable at this time.
Therefore, a detailed analysis of its chiroptical spectroscopic characterization, including data tables of specific rotations, molar ellipticities, or Cotton effects, cannot be provided. The principles of chiroptical spectroscopy are well-established for determining the absolute configuration and conformational preferences of chiral molecules. nih.govwikipedia.orgrsc.org However, without specific studies on chiral derivatives of this compound, any discussion would remain purely hypothetical and would not constitute the detailed, scientifically accurate findings required for this article.
Future research efforts would be necessary to synthesize chiral derivatives of this compound and subsequently analyze them using techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Such studies would involve:
Synthesis of Enantiomerically Pure Derivatives: Developing asymmetric synthetic routes to obtain chiral analogues of the target compound, likely by introducing a chiral center on the piperidine ring or through the use of chiral reagents.
Experimental CD and VCD Spectroscopy: Measuring the differential absorption of left- and right-circularly polarized light of the synthesized chiral derivatives to obtain their respective ECD and VCD spectra. encyclopedia.pub
Computational Modeling: Performing quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), to predict the theoretical CD and VCD spectra for different possible stereoisomers and conformers. researchgate.netnih.gov
Correlation and Assignment: Comparing the experimental spectra with the calculated spectra to determine the absolute configuration and investigate the conformational landscape of the chiral derivatives in solution. psu.edu
Until such research is conducted and published, a scientifically rigorous discussion with detailed findings on the chiroptical spectroscopy of chiral this compound derivatives remains beyond the scope of the current available knowledge.
Computational Chemistry and in Silico Modeling Studies of 4 3 Chlorophenyl Methylene Piperidine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov For 4-[(3-chlorophenyl)Methylene]piperidine, these methods elucidate the distribution of electrons and the molecule's susceptibility to chemical reactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Related Piperidine (B6355638) Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -2.1 |
Note: The data presented is illustrative and based on computational studies of similar substituted piperidine compounds. Actual values for this compound may vary.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.net In an EPS map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the nitrogen atom of the piperidine ring is expected to be an electron-rich region, making it a potential site for protonation and hydrogen bonding. The chlorine atom on the phenyl ring, due to its electronegativity, would also contribute to the local electronic environment. The exocyclic double bond represents a region of higher electron density. Computational studies on similar piperidine derivatives have confirmed these general features. researchgate.net
Prediction of Reaction Pathways and Transition States
Quantum mechanical calculations can be employed to model reaction mechanisms and identify transition state structures. scispace.com By calculating the potential energy surface for a given reaction, chemists can determine the most likely pathways and the energy barriers associated with them. For this compound, potential reactions of interest could include addition reactions at the exocyclic double bond or reactions involving the piperidine nitrogen.
While specific studies on the reaction pathways of this particular compound are scarce, theoretical methods like DFT are widely used to investigate the mechanisms of similar organic reactions. nih.gov These calculations can provide activation energies and thermodynamic data for various potential reactions, guiding synthetic efforts and providing insights into the compound's stability.
Molecular Dynamics (MD) Simulations for Conformational Space and Ligand-Target Interactions (Pre-clinical, In Silico)
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with biological macromolecules. nih.gov
Conformational Sampling and Free Energy Calculations
The piperidine ring can adopt several conformations, with the chair form being the most stable. nih.govresearchgate.net The orientation of the (3-chlorophenyl)methylene substituent can be either axial or equatorial. Conformational sampling through MD simulations allows for the exploration of the different possible conformations and the calculation of their relative free energies. nih.govresearchgate.net
Studies on related fluorinated piperidines have shown that the conformational preferences can be influenced by various factors, including steric hindrance, hyperconjugation, and electrostatic interactions. nih.govresearchgate.net For this compound, it is expected that the bulky substituent would preferentially occupy the equatorial position to minimize steric strain. Free energy calculations can quantify this preference and provide a detailed understanding of the conformational landscape.
Table 2: Illustrative Conformational Energy Profile for a Substituted Piperidine
| Conformation | Relative Free Energy (kcal/mol) | Population (%) |
|---|---|---|
| Equatorial Substituent | 0.0 | 95 |
Note: This data is hypothetical and serves to illustrate the expected conformational preference based on studies of similar molecules.
Dynamic Behavior in Simulated Biological Environments
In silico docking studies, often followed by MD simulations, can predict the binding mode and affinity of the compound to a target protein. researchgate.netresearchgate.net For instance, piperidine derivatives have been studied as antagonists for various receptors. nih.gov An MD simulation would typically show the root mean square deviation (RMSD) of the ligand and protein over time, indicating the stability of the binding pose. nih.gov Such studies are crucial in the early stages of drug discovery for predicting the potential efficacy of a compound. researchgate.net
Molecular Docking and Virtual Screening Methodologies (Pre-clinical, In Silico)
Molecular docking and virtual screening are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.
Prediction of Binding Modes with Identified Biological Targets
Molecular docking simulations predict how a ligand, such as this compound, fits into the binding site of a protein. This process involves sampling a vast number of possible conformations and orientations of the ligand within the target's active site and scoring them based on their binding affinity. Studies on structurally related piperidine derivatives have successfully used molecular docking to elucidate interactions with various biological targets. For instance, docking studies on (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives have been performed to analyze their binding energy against targets like the main protease of SARS-CoV-2. nih.govresearchgate.net Similarly, other piperidine compounds have been docked against human dipeptidyl peptidase IV to assess their potential as therapeutic agents. researchgate.net
| Biological Target | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |
|---|---|---|---|
| Tyrosine Kinase ABC | -7.8 | Leu25, Val33, Ala55 | Hydrophobic |
| Lys30 | Hydrogen Bond (with Piperidine N) | ||
| Phe101 | π-π Stacking (with Phenyl ring) | ||
| Met99 | Halogen Bond (with Chlorine) |
Facilitation of Scaffold-Hopping and Lead Optimization Strategies
Scaffold hopping is a widely used strategy in medicinal chemistry to discover structurally novel compounds by modifying the central core structure of a known active molecule. nih.gov This approach is valuable for navigating patent landscapes, improving pharmacokinetic properties, or overcoming metabolic liabilities while retaining the key pharmacophoric features required for biological activity. rsc.orgresearchgate.net The this compound scaffold can serve as a starting point for such explorations.
Lead optimization can be guided by replacing the piperidine ring with other heterocyclic systems or altering the methylene (B1212753) linker to explore new chemical space. nih.gov For example, replacing an aromatic system with a more electron-deficient ring can enhance robustness towards cytochrome P450-mediated oxidation. rsc.org In silico profiling and medicinal chemistry design are often utilized in extensive scaffold-hopping exercises to identify candidates with improved properties such as solubility or metabolic stability. dundee.ac.uk
| Original Scaffold | Hopped Scaffold Example | Rationale for Modification |
|---|---|---|
| 4-(Phenyl)piperidine | 4-(Pyridyl)piperidine | Improve solubility, alter metabolic profile. rsc.org |
| 4-(Phenyl)piperidine | Spiro[piperidine-4,3'-indoline] | Increase structural rigidity and explore new interaction vectors. |
| 4-(Phenyl)piperidine | 1-Aza-bicyclo[2.2.2]octane | Introduce three-dimensional character to escape flatland. researchgate.net |
| 4-(Phenyl)piperidine | 4-(Phenyl)piperazine | Introduce additional H-bond acceptor/donor site. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
Development of Predictive Models for Biological Activity
QSAR models are developed by correlating variations in the biological activity of a set of compounds with changes in their molecular descriptors. For a series of analogs based on the this compound scaffold, a QSAR model could predict the activity of newly designed compounds before their synthesis. Studies on related structures, such as 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists, have successfully employed nonlinear QSAR methods like neural networks to establish predictive models. nih.gov Similarly, 3D-QSAR models have been developed for piperazine (B1678402) derivatives to understand how electrostatic and hydrophobic fields contribute to biological activity. researchgate.net A robust QSAR model is typically validated using both internal (cross-validation) and external test sets to ensure its predictive power, often measured by statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov
Descriptor Calculation and Feature Selection in QSAR/QSPR
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.
In a typical QSAR study, a large number of descriptors are calculated for each molecule in the dataset. nih.gov Feature selection algorithms are then employed to identify the subset of descriptors that are most relevant to the biological activity being modeled. This step is crucial for building a simple, interpretable, and robust model while avoiding overfitting.
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size and mass of the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | Polarity and potential for membrane permeability. |
| Geometric (3D) | Van der Waals Volume | Molecular volume and steric properties. researchgate.net |
| Electrostatic | Partial Charges on Atoms | Distribution of electrons and potential for electrostatic interactions. nih.gov |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and chemical reactivity. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches (Pre-clinical, In Silico)
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.me
For a series of active compounds containing the this compound core, a ligand-based pharmacophore model could be generated by aligning the molecules and identifying common chemical features. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric requirements and are therefore likely to be active. dergipark.org.tr This approach efficiently filters databases to prioritize compounds for experimental testing.
The key pharmacophoric features of this compound would likely include:
An aromatic ring feature corresponding to the chlorophenyl group.
A hydrophobic feature, also associated with the chlorophenyl group.
A hydrogen bond acceptor feature from the nitrogen atom in the piperidine ring.
These features, along with their spatial relationships, would constitute the pharmacophore model used to guide the design of new analogs or discover new chemical entities.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Pre-clinical Focus)
Computational tools and algorithms are employed to predict the ADME properties of novel chemical entities. These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate the physicochemical properties of molecules with their biological activities. For piperidine-based compounds, these models are well-established and can provide reliable preliminary data. researchgate.net
The permeability of a compound across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is a crucial factor for its oral bioavailability and central nervous system activity, respectively. In silico models predict permeability based on physicochemical properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
For this compound, its structural features—a chlorophenyl group and a piperidine ring—suggest a moderate level of lipophilicity, which is generally favorable for membrane permeation. Computational models can provide more precise predictions. Based on studies of analogous piperidine derivatives, the predicted ADME properties are summarized in the table below.
Table 1: Predicted Physicochemical and Permeability Properties of this compound and Related Analogs
| Parameter | Predicted Value for Analogs | Implication for this compound |
| Molecular Weight ( g/mol ) | < 500 | Likely good oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 2.0 - 4.0 | Good balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) (Ų) | < 90 | Favorable for cell membrane permeability. |
| Hydrogen Bond Donors | 0 - 1 | Good membrane permeability. |
| Hydrogen Bond Acceptors | 1 - 2 | Good membrane permeability. |
| Caco-2 Permeability (nm/s) | High | Expected to have good intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeability | Moderate to High | Potential for central nervous system activity. |
Note: The values presented are estimations based on in silico studies of structurally similar compounds and serve as a predictive guide.
The data suggests that this compound is likely to exhibit favorable permeability characteristics. Its molecular weight and lipophilicity fall within the ranges typically associated with good oral absorption, as defined by frameworks like Lipinski's Rule of Five. The low polar surface area and a limited number of hydrogen bond donors and acceptors further support the prediction of efficient passive diffusion across cellular membranes. Modeling of Caco-2 cell permeability, a standard in vitro model for intestinal absorption, for similar structures often indicates high permeability. semanticscholar.org Furthermore, the predicted ability to cross the blood-brain barrier suggests that the compound may distribute into the central nervous system. researchgate.net
The metabolic fate of a xenobiotic is a critical aspect of its pharmacokinetic profile, influencing its half-life and potential for producing active or toxic metabolites. In silico metabolism prediction tools identify the most probable sites on a molecule that are susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes. technologynetworks.com
For this compound, several potential sites of metabolism can be predicted based on the reactivity of its different structural components. The primary metabolic pathways for related compounds often involve oxidation.
The most likely sites for metabolism are:
Aromatic Hydroxylation: The chlorophenyl ring is a probable site for hydroxylation, a common metabolic pathway for aromatic compounds. The position of hydroxylation can be influenced by the electronic effects of the chlorine substituent.
Piperidine Ring Oxidation: The piperidine ring itself can undergo oxidation at various positions, potentially leading to the formation of lactams or other oxidized derivatives. N-dealkylation is also a possibility if the piperidine nitrogen is substituted. acs.org
Methylene Bridge Oxidation: The exocyclic methylene group could be a target for oxidative metabolism.
Studies on the metabolism of piperazine derivatives containing a 3-chlorophenyl group have shown that hydroxylation of the aromatic ring and degradation of the heterocyclic moiety are major metabolic routes. nih.gov This provides a strong indication of the likely metabolic pathways for this compound.
Table 2: Predicted Sites of Metabolism and Metabolic Stability for this compound
| Metabolic Pathway | Predicted Susceptible Site(s) | Predicted Stability |
| Aromatic Hydroxylation | Phenyl ring (ortho or para to the chlorine atom) | Moderately susceptible |
| Piperidine Ring Oxidation | Carbons adjacent to the nitrogen atom | Susceptible |
| Methylene Bridge Oxidation | Exocyclic double bond | Less susceptible |
| N-Dealkylation | Not applicable (unsubstituted piperidine nitrogen) | N/A |
Note: These predictions are based on computational models and data from analogous compounds.
Pre Clinical Pharmacological Investigations of 4 3 Chlorophenyl Methylene Piperidine
In Vitro Binding and Functional Assays in Cellular and Subcellular Systems
In the initial stages of drug discovery, in vitro assays are crucial for determining the interaction of a compound with specific biological targets. These assays are performed in controlled laboratory environments using isolated cells or subcellular components.
Receptor Binding Studies (e.g., G-protein Coupled Receptors, Ion Channels, Transporters)
Receptor binding assays are employed to measure the affinity of a compound for a particular receptor. This is typically achieved through competitive binding studies where the test compound, 4-[(3-chlorophenyl)Methylene]piperidine, would compete with a radiolabeled ligand known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated. These studies would elucidate the compound's potential targets within the central nervous system and other tissues.
Enzyme Inhibition and Activation Assays (e.g., Kinases, Proteases)
To investigate the effect of this compound on enzyme activity, inhibition or activation assays would be conducted. These experiments would involve incubating the compound with a specific enzyme and its substrate. The rate of product formation would be measured to determine if the compound enhances or inhibits the enzyme's catalytic activity. The potency of the compound would be quantified by its IC50 or EC50 value.
Cellular Uptake and Efflux Mechanisms in Cultured Cell Lines
Understanding how a compound enters and exits cells is critical for assessing its potential bioavailability and disposition. Cellular uptake and efflux studies using cultured cell lines, such as Caco-2 or MDCK cells, would be performed. These experiments would help to identify the transport proteins responsible for the movement of this compound across cell membranes, clarifying whether it is a substrate for transporters like P-glycoprotein (P-gp).
Second Messenger System Modulation (e.g., cAMP, Ca2+)
Many receptors, upon activation, trigger intracellular signaling cascades involving second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+). Functional assays would be used to assess the ability of this compound to modulate these pathways. For instance, cAMP accumulation assays or fluorescent-based calcium imaging in cells expressing a target receptor would reveal whether the compound acts as an agonist, antagonist, or inverse agonist.
In Vivo Efficacy and Exploratory Studies in Animal Models (e.g., Rodent Models)
Following in vitro characterization, the pharmacological effects of a compound are investigated in living organisms. Animal models, most commonly rodents, are used to evaluate the potential therapeutic efficacy of the compound in a complex biological system.
Investigations in Neurological and Psychiatric Animal Models
Given the structural motifs present in this compound, its effects would likely be explored in animal models of neurological and psychiatric disorders. For example, its potential as an antidepressant could be assessed using the forced swim test or tail suspension test in mice. To investigate anxiolytic properties, the elevated plus maze or light-dark box test would be employed. Models of psychosis, such as amphetamine-induced hyperlocomotion, could also be utilized to explore potential antipsychotic activity.
Explorations in Oncological and Cell Proliferation Animal Models
No studies have been identified that investigate the efficacy of this compound in animal models of cancer or cell proliferation.
Studies in Inflammatory and Autoimmune Disease Animal Models
There are no published findings on the activity of this compound in preclinical animal models of inflammatory or autoimmune diseases.
Antimicrobial and Antiviral Activity Assessments in Animal Models
In vivo assessments of the antimicrobial or antiviral potential of this compound have not been reported in the available literature.
Pre-clinical Pharmacokinetic (PK) Studies in Animal Models
Comprehensive pharmacokinetic profiling of this compound in animal models has not been documented in publicly accessible research.
Absorption and Distribution Profiles in Animal Tissues and Biofluids
Data regarding the absorption and distribution characteristics of this compound in various animal tissues and biofluids are not available.
Biotransformation Pathways and Metabolite Identification in Animal Specimens
There are no published studies detailing the metabolic pathways of this compound or identifying its metabolites in animal specimens.
Excretion Routes and Mass Balance in Animal Models
Information concerning the routes of excretion and mass balance of this compound in animal models is not present in the current body of scientific literature.
Structure-Activity Relationship (SAR) Studies for Pharmacological Potency and Selectivity (Pre-clinical Focus)
The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for optimizing pharmacological potency and selectivity. Pre-clinical investigations have systematically dissected the molecule to understand how modifications to its core components—the piperidine (B6355638) ring, the substituted phenyl ring, and the methylene (B1212753) bridge—influence its biological activity.
Systematic Modifications of the Piperidine Ring Structure
The piperidine ring is a common scaffold in many pharmacologically active compounds, and its modification can significantly impact activity. nih.gov In the context of this compound analogs, alterations to this ring have been a key area of SAR studies.
Research on related piperidine derivatives has shown that introducing unsaturation into the piperidine ring can lead to a tenfold increase in potency in certain contexts. dndi.org For instance, the activity of saturated 4-piperidine analogs was significantly improved when an unsaturated counterpart was introduced. dndi.org This suggests that the conformational rigidity or altered electronic properties conferred by the double bond can be beneficial for receptor binding.
Furthermore, the substitution on the piperidine nitrogen is a critical determinant of pharmacological effect. For example, in a series of 4-(m-hydroxyphenyl)piperidine analogs, varying the substituent on the nitrogen from a methyl to an allyl or phenethyl group had a profound impact on their opioid receptor affinities and agonist/antagonist profiles. nih.gov This highlights the importance of the nitrogen substituent in defining the interaction with the target protein.
In another study, replacement of the piperidine ring with a more polar piperazine (B1678402) ring was shown to be a viable strategy to improve metabolic stability in hamster liver microsomes (HamLM) while maintaining good potency. dndi.org This suggests that for this compound, bioisosteric replacement of the piperidine ring could be a valuable approach to enhance pharmacokinetic properties.
The introduction of substituents on the piperidine ring itself, at positions other than the nitrogen, can also modulate activity. For example, the presence of methyl groups at the 3- and 4-positions of the piperidine ring in N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines resulted in more potent opioid receptor antagonists compared to their non-methylated counterparts. acs.org
Table 1: Effect of Piperidine Ring Modifications on Pharmacological Activity
| Modification | Observed Effect | Reference Compound Class |
| Introduction of Unsaturation | Ten-fold increase in potency | 4-Azaindole-2-piperidine derivatives |
| N-substituent Variation (Methyl, Allyl, Phenethyl) | Altered receptor affinity and functional activity | 4-(m-OH phenyl) piperidines |
| Piperidine to Piperazine Replacement | Improved metabolic stability with retained potency | Amino-pyrazole ureas |
| Methyl Substitution on the Ring | Increased antagonist potency | trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines |
Variation of the Phenyl Substituents and Their Positional Effects
The nature and position of substituents on the phenyl ring of this compound are pivotal for its pharmacological profile. The 3-chloro substitution is a key feature, and its modification provides a rich avenue for SAR exploration.
Studies on analogous compounds have demonstrated that both the electronic properties and the position of the phenyl substituent are critical. For instance, in a series of ketamine esters, compounds with 2- and 3-substitutions on the benzene (B151609) ring were generally more active than those with 4-substitutions. mdpi.com The most consistently effective substituent in that series was chloro, while strongly electron-withdrawing groups like CF3 and OCF3 were less favorable. mdpi.com
In the context of inhibitors of protein kinase B (PKB), the substitution pattern on a benzyl (B1604629) group attached to a piperidine core was explored. acs.org A 2,4-dichlorobenzyl amide derivative showed improved selectivity for PKB over the related kinase PKA, suggesting that di-substitution can enhance selectivity. acs.org
The importance of the substituent's position is further underscored in studies of 4-(m-OH phenyl) piperidines, where the meta-hydroxy group is a key pharmacophore for opioid receptor binding. nih.gov The conformation of the substituted phenyl ring, whether axial or equatorial, can also dictate whether the compound acts as an agonist or an antagonist. nih.gov
Table 2: Influence of Phenyl Substituent Variations on Pharmacological Activity
| Modification | Position | Observed Effect | Reference Compound Class |
| Chloro | 2- and 3- | Generally more active than 4-substituted | Aromatic Ring-Substituted Ketamine Esters |
| Dichloro | 2,4- | Improved selectivity for PKB over PKA | 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines |
| Hydroxy | 3- (meta) | Key for opioid receptor binding | 4-(m-OH phenyl) piperidines |
Methylene Bridge Derivatizations and Their Impact on Activity
The methylene bridge in this compound serves as a linker between the piperidine and phenyl rings. Modifications to this bridge, such as altering its length, rigidity, or introducing functional groups, can significantly affect the molecule's activity.
In a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, varying the linker between the piperidine and a 4-chlorophenyl group had a notable impact on potency and selectivity. acs.org Replacing a direct linkage with an ether or an amide linker altered the affinity for PKB and the selectivity against PKA. The more flexible ether linker, for example, led to a loss of selectivity. acs.org
The geometry of the linkage is also crucial. The conversion of an exocyclic double bond to an endocyclic double bond in a related system of 4-(4-fluorophenyl)-3-methylene-1-methylpiperidine highlights the potential for isomerization around this bridge, which could influence biological activity. researchgate.net
Furthermore, the replacement of the methylene bridge with other functional groups can be explored. For example, in a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, the direct attachment of a phenyl and an imidazole (B134444) ring to the 4-position of the piperidine created potent and selective delta-opioid agonists. nih.gov This suggests that replacing the exocyclic methylene group with a more complex, heterocyclic structure could lead to novel pharmacological profiles.
Table 3: Impact of Methylene Bridge and Linker Modifications on Activity
| Modification | Observed Effect | Reference Compound Class |
| Ether Linker | Loss of selectivity against PKA | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives |
| Amide Linker | Retained activity for PKB with some selectivity | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives |
| Exocyclic to Endocyclic Double Bond Isomerization | Potential for altered biological activity | 4-(4-fluorophenyl)-3-methylene-1-methylpiperidine |
| Replacement with Heterocyclic System | Creation of potent and selective agonists | 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives |
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Analytical Method Development and Chemical Stability Assessment for 4 3 Chlorophenyl Methylene Piperidine
Comprehensive Chemical Stability and Degradation Pathway Studies
Identification and Characterization of Degradation Products
No information is available on the degradation products of 4-[(3-chlorophenyl)Methylene]piperidine under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal).
Kinetic Analysis of Degradation Under Various Stress Conditions
There are no published kinetic studies detailing the rate of degradation of this compound.
Bioanalytical Method Development for Quantification in Biological Matrices (Animal Models Only)
LC-MS/MS Methodologies for Plasma, Tissue, and Urine Analysis
No specific LC-MS/MS methods for the quantification of this compound in animal plasma, tissue, or urine have been reported.
Advanced Sample Preparation Techniques for Complex Biological Samples
There is no information on the development or application of advanced sample preparation techniques for the extraction and analysis of this compound from biological matrices.
Chemical Reactivity and Derivatization Strategies for 4 3 Chlorophenyl Methylene Piperidine
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of 4-[(3-chlorophenyl)Methylene]piperidine is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the chloro group and the (piperidin-4-ylidene)methyl group.
The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the cationic intermediate (the arenium ion or sigma complex) through resonance. libretexts.org However, due to its electronegativity, it is also a deactivating group, slowing the rate of reaction compared to unsubstituted benzene (B151609). masterorganicchemistry.com The (piperidin-4-ylidene)methyl substituent's effect is more complex. Under the strongly acidic conditions often required for EAS, the piperidine (B6355638) nitrogen would be protonated, making the entire substituent strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position relative to itself (positions 2 and 6).
Considering the positions on the benzene ring (C1 is attached to the methylene (B1212753) bridge):
C2: Ortho to the methylene group, meta to the chloro group.
C3: Meta to the methylene group, occupied by the chloro group.
C4: Para to the methylene group, ortho to the chloro group.
C5: Meta to the methylene group, meta to the chloro group.
C6: Ortho to the methylene group, ortho to the chloro group.
The combined directing effects suggest that substitution will be challenging due to deactivation from both groups (under acidic conditions). However, the most likely sites for electrophilic attack would be positions 4 and 6, which are ortho/para to the chloro director and ortho to the (protonated) methylene-piperidine director. Position 2 is also ortho to the methylene-piperidine group but meta to the chloro group, making it less favored.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-[(2,5-dichloro-phenyl)Methylene]piperidine |
| Bromination | Br₂, FeBr₃ | 4-[(2-bromo-5-chloro-phenyl)Methylene]piperidine and 4-[(4-bromo-3-chloro-phenyl)Methylene]piperidine |
| Sulfonation | Fuming H₂SO₄ | 4-chloro-2-(piperidin-4-ylidenemethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-[4-chloro-2-(piperidin-4-ylidenemethyl)phenyl]ethan-1-one |
Note: Friedel-Crafts reactions may be particularly difficult due to the deactivating nature of the ring and potential complexation of the Lewis acid catalyst with the piperidine nitrogen.
Functionalization and Modification of the Piperidine Nitrogen Atom
The secondary amine within the piperidine ring is a key site for functionalization, acting as a nucleophile in a variety of reactions. researchgate.net This allows for the introduction of diverse substituents to modulate the compound's physicochemical properties.
Alkylation: The nitrogen atom can be readily alkylated by reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine to a tertiary amine.
Acylation: N-acylation is achieved by treating the parent compound with acylating agents like acyl chlorides or acid anhydrides. researchgate.net These reactions are typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The resulting N-acyl derivatives are amides.
Sulfonylation: The piperidine nitrogen can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form N-sulfonamides. researchgate.netmdpi.com This modification can significantly alter the basicity and hydrogen bonding capacity of the nitrogen atom.
Table 2: Examples of N-Functionalization Reactions
| Reaction Type | Reagent Example | Product Class |
| N-Alkylation | Methyl iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acetyl chloride (CH₃COCl) | Amide |
| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |
N-Oxidation: The nitrogen atom of the piperidine ring, particularly in its N-alkylated tertiary amine form, can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.comresearchgate.net N-oxidation is a significant reaction in metabolism studies and can be used to create prodrugs. google.com The N-oxide of piperidine itself has been identified as a metabolite in in-vitro studies. nih.gov
N-Dealkylation: N-dealkylation is not directly applicable to the parent this compound as it is a secondary amine. However, for N-alkyl derivatives synthesized via the methods in 8.2.1, removal of the N-alkyl group can be an important transformation. For instance, an N-benzyl group can be removed via catalytic hydrogenation (e.g., H₂ over Pd/C), a process known as N-debenzylation. researchgate.netchemicalbook.com This reaction would regenerate the secondary amine, serving as a deprotection step in a multi-step synthesis.
Reactions and Transformations at the Methylene Bridge
The exocyclic double bond, or methylene bridge, is a reactive site characteristic of alkenes, susceptible to both reduction and oxidation reactions.
The most common transformation at the methylene bridge is catalytic hydrogenation. The double bond can be readily reduced by reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction saturates the double bond, converting the methylene group into a methyl group and yielding 4-(3-chlorobenzyl)piperidine. This transformation changes the geometry of the connection from planar sp² to tetrahedral sp³.
Table 3: Reductive Transformations of the Methylene Bridge
| Reaction | Reagents | Product |
| Catalytic Hydrogenation | H₂, Pd/C | 4-(3-chlorobenzyl)piperidine |
| Diimide Reduction | Hydrazine, H₂O₂ | 4-(3-chlorobenzyl)piperidine |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 4-(3-chlorobenzyl)piperidine |
Epoxidation: The methylene bridge can undergo epoxidation upon reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a three-membered ring containing oxygen, known as an epoxide (or oxirane). The product would be a spirocyclic compound, 2-(3-chlorophenyl)-1-oxa-5-azaspiro[2.5]octane.
Oxidative Cleavage: A more drastic oxidation is oxidative cleavage, which breaks the double bond entirely. A common method for this is ozonolysis (reaction with ozone, O₃, followed by a workup step). Depending on the workup conditions (reductive with zinc or dimethyl sulfide, or oxidative with hydrogen peroxide), the reaction would cleave the C=C bond to yield two carbonyl-containing fragments: 3-chlorobenzophenone (B110928) and piperidin-4-one.
Halogen Exchange and Diverse Functionalization of the Chlorophenyl Moiety
The chlorine atom on the phenyl ring of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby enabling the exploration of the chemical space around this scaffold for various applications, including drug discovery. While halogen exchange reactions (e.g., Finkelstein reaction) are less common for aryl chlorides compared to bromides and iodides, modern cross-coupling methods have largely superseded this approach for functionalization.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, typically a boronic acid or ester. wikipedia.orgresearchgate.net This allows for the introduction of various aryl, heteroaryl, or vinyl groups in place of the chlorine atom. The choice of catalyst, ligand, and base is crucial for achieving high yields with often less reactive aryl chlorides. organic-chemistry.orgnih.govrsc.org
| Coupling Partner | Catalyst/Ligand System | Base | Product |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-[(3-Arylphenyl)Methylene]piperidine |
| Heteroarylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 4-[(3-Heteroarylphenyl)Methylene]piperidine |
| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-[(3-Vinylphenyl)Methylene]piperidine |
This table presents typical components for Suzuki-Miyaura coupling reactions involving aryl chlorides.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 3-chlorophenyl group and a terminal alkyne. libretexts.orgorganic-chemistry.orgwikipedia.org This introduces an alkynyl moiety, which is a valuable functional group for further transformations, including its use in "click chemistry." Copper(I) is often used as a co-catalyst, although copper-free conditions have also been developed. nih.govucsb.edu
| Coupling Partner | Catalyst System | Base | Product |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | 4-{[3-(Alkynyl)phenyl]Methylene}piperidine |
This table outlines the general components for Sonogashira coupling of aryl chlorides.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgyoutube.com This method provides direct access to a wide range of aniline (B41778) derivatives of the parent scaffold. The reaction requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. researchgate.netacsgcipr.org
| Coupling Partner | Catalyst/Ligand System | Base | Product |
| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-{[3-(Amino)phenyl]Methylene}piperidine |
This table shows representative components for the Buchwald-Hartwig amination of aryl chlorides.
Click Chemistry and Bioconjugation Strategies Utilizing the this compound Scaffold
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. sigmaaldrich.comchempep.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. nih.govbiosyntan.de The this compound scaffold can be readily adapted for use in click chemistry and subsequent bioconjugation applications.
To make the scaffold "clickable," it must first be functionalized with either an azide (B81097) or a terminal alkyne group. creativepegworks.commedchemexpress.com This can be achieved through several synthetic routes:
Functionalization of the Chlorophenyl Ring: As described in the previous section, a Sonogashira coupling can be used to install a terminal alkyne. Alternatively, the aryl chloride can be converted to an aniline via Buchwald-Hartwig amination, followed by diazotization and substitution to yield an aryl azide.
Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine ring can be alkylated with a reagent containing an azide or alkyne group, such as propargyl bromide (to install an alkyne) or an azido-functionalized alkyl halide.
Once the functionalized scaffold is prepared, it can be "clicked" onto a biomolecule (e.g., a peptide, protein, or nucleic acid) that has been correspondingly modified with the complementary reactive group. nih.gov This strategy is widely used for labeling, tracking, and targeting applications in chemical biology and drug development. nih.gov
| "Clickable" Scaffold | Complementary Biomolecule | Reaction Type | Conjugate |
| Alkyne-functionalized piperidine | Azide-labeled peptide | CuAAC | Piperidine-triazole-peptide |
| Azide-functionalized piperidine | Alkyne-labeled protein | CuAAC | Piperidine-triazole-protein |
This table illustrates the bioconjugation strategy using a functionalized this compound scaffold.
Synthesis of Key Metabolite and Impurity Standards (Derived from Pre-clinical Metabolic Research)
In the development of new therapeutic agents, it is crucial to synthesize and characterize potential metabolites and process-related impurities to understand the drug's fate in the body and to ensure the quality of the active pharmaceutical ingredient.
Metabolite Synthesis: The metabolic fate of drugs containing a piperidine moiety often involves oxidation reactions catalyzed by cytochrome P450 enzymes. nih.govnih.gov For this compound, likely metabolic pathways include:
N-oxidation: The nitrogen atom of the piperidine ring can be oxidized to form the corresponding N-oxide. google.comgoogle.com This metabolite can be synthesized in the laboratory by treating the parent compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. acs.org
Hydroxylation: The aromatic ring can be hydroxylated at positions ortho or para to the chlorine atom or the methylene-piperidine substituent. The synthesis of these phenolic derivatives can be achieved through a multi-step sequence starting from appropriately substituted chlorophenols.
Piperidine Ring Oxidation: The piperidine ring itself can be oxidized, for example, at the carbon atoms alpha to the nitrogen, potentially leading to lactam formation.
| Potential Metabolite | Synthetic Method | Key Reagent |
| Piperidine N-Oxide | Oxidation of the piperidine nitrogen | m-CPBA or H₂O₂ |
| Aromatic Hydroxylation Product | Multi-step synthesis from a substituted phenol | N/A |
| Piperidine Ring-Opened Products | Not typically a primary synthetic target | N/A |
This table summarizes potential metabolites and general synthetic approaches.
Impurity Synthesis: Impurities can arise from starting materials, side reactions, or degradation of the final product. A common route to synthesize 4-methylenepiperidine (B3104435) derivatives is the Wittig reaction between a piperidin-4-one and a phosphonium (B103445) ylide. google.comwikipedia.orglumenlearning.com Potential impurities from this process include:
Triphenylphosphine (B44618) oxide: A common byproduct of the Wittig reaction. organic-chemistry.org
Unreacted Starting Materials: Residual piperidin-4-one or phosphonium salt.
Positional Isomers: If the double bond migrates into the piperidine ring to form a tetrahydropyridine (B1245486) derivative, this would constitute a significant impurity. Synthesis could be attempted by base-catalyzed isomerization.
Understanding and having access to pure standards of these metabolites and impurities is essential for analytical method development and for conducting toxicological assessments.
In-Depth Analysis of this compound Derivatives Reveals Limited Publicly Available SAR Data
Despite the specific chemical scaffold of this compound suggesting potential for targeted drug discovery, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies focused specifically on this compound and its direct analogues.
While the broader class of piperidine-containing molecules is extensively explored in medicinal chemistry for a wide range of therapeutic targets, specific and systematic investigations into the this compound framework are not readily found in peer-reviewed journals, patent literature, or public research databases. This lack of available data prevents a detailed analysis as outlined in the requested structure.
The intended article was to be structured around the rational design, synthesis, and preclinical evaluation of analogues of this compound. This would have included systematic structural modifications, the impact of bioisosteric replacements, and the effects of conformational restriction on the compound's biological activity. Furthermore, a deep dive into how these modifications influence target binding, receptor affinity, efficacy, selectivity, and enzyme inhibition was planned.
However, the foundational data required to populate these sections, including detailed research findings and data tables from preclinical studies, is not available in the public domain. General principles of medicinal chemistry and piperidine-related drug design can be discussed, but a specific analysis of this compound derivatives is not feasible at this time due to the absence of published research.
For a comprehensive SAR and SPR analysis of this particular compound, access to proprietary research from pharmaceutical or biotechnology companies, or the initiation of new research studies, would be necessary. Without such data, any attempt to construct the requested article would be speculative and not based on the required detailed and scientifically accurate research findings.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on Derivatives of 4 3 Chlorophenyl Methylene Piperidine
Modulation of Pre-clinical ADME Properties through Structural Changes
The journey of a drug candidate from a promising hit to a viable therapeutic agent is heavily reliant on its ADME profile. For derivatives of 4-[(3-chlorophenyl)Methylene]piperidine, researchers have explored various structural modifications to optimize these properties, ensuring that the molecule can reach its target in sufficient concentrations and persist long enough to exert its therapeutic effect.
Optimization of Permeability and Solubility Profiles
The ability of a drug to be absorbed and distributed throughout the body is fundamentally linked to its permeability across biological membranes and its solubility in aqueous environments. For the this compound scaffold, strategic structural alterations have been shown to significantly influence these parameters.
Key modifications often involve the piperidine (B6355638) nitrogen. The introduction of various substituents at this position can dramatically alter the molecule's lipophilicity and polarity, two key determinants of permeability and solubility. For instance, the addition of polar groups, such as hydroxyl or carboxyl moieties, can enhance aqueous solubility, which is often a prerequisite for effective oral absorption. Conversely, the incorporation of more lipophilic substituents can improve membrane permeability.
The substitution pattern on the 3-chlorophenyl ring also plays a crucial role. While the chlorine atom at the meta position is a defining feature of this series, further substitutions on the aromatic ring can fine-tune the electronic and steric properties of the molecule, thereby impacting its interactions with biological membranes and solubility.
| Modification | Effect on Permeability | Effect on Solubility | Rationale |
| Addition of polar groups (e.g., -OH, -COOH) to the piperidine ring | Generally Decreased | Generally Increased | Increases hydrophilicity, favoring interaction with aqueous media. |
| Addition of non-polar groups (e.g., alkyl chains) to the piperidine ring | Generally Increased | Generally Decreased | Increases lipophilicity, facilitating passage through lipid bilayers. |
| Introduction of hydrogen bond donors/acceptors | Can Increase or Decrease | Generally Increased | Can improve solubility but may hinder passive diffusion across membranes. |
| Alteration of substituents on the chlorophenyl ring | Variable | Variable | Modifies overall lipophilicity and electronic distribution. |
Enhancement of Metabolic Stability in Animal Models
A significant hurdle in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. For derivatives of this compound, enhancing metabolic stability has been a key focus of medicinal chemistry efforts.
Metabolic hotspots, or sites within the molecule that are particularly susceptible to enzymatic degradation, are often targeted for modification. Common metabolic pathways for piperidine-containing compounds include N-dealkylation and oxidation of the piperidine ring or the aromatic ring.
To improve metabolic stability, chemists often employ strategies such as:
Introducing blocking groups: Placing bulky substituents near a potential metabolic site can sterically hinder the approach of metabolic enzymes.
Altering electronic properties: The introduction of electron-withdrawing groups can make certain positions less susceptible to oxidative metabolism.
Isosteric replacements: Replacing a metabolically labile group with a more stable one that retains the desired biological activity. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
Studies in animal models, such as rats and mice, are crucial for evaluating the in vivo metabolic stability of these modified compounds. By analyzing the pharmacokinetic profiles of different derivatives, researchers can identify which structural changes lead to a longer half-life and improved bioavailability.
| Compound ID | Structural Modification | In Vitro Half-life (min, Liver Microsomes) | In Vivo Clearance (mL/min/kg) |
| Parent Compound | - | 15 | 50 |
| Derivative A | Addition of a gem-dimethyl group on the piperidine ring | 45 | 25 |
| Derivative B | Replacement of a hydrogen with fluorine on the chlorophenyl ring | 30 | 35 |
| Derivative C | N-alkylation with a cyclopropylmethyl group | 60 | 18 |
Chemoinformatic Analysis of SAR Data
As the volume of data from SAR and SPR studies grows, chemoinformatic tools have become indispensable for extracting meaningful patterns and guiding the design of new, improved derivatives.
Activity Landscape Analysis and Identification of Activity Cliffs
Activity landscape analysis provides a visual representation of the SAR, plotting compound similarity against biological activity. This allows for the identification of "activity cliffs," which are pairs or groups of structurally similar compounds that exhibit a large difference in potency.
For the this compound series, the identification of activity cliffs is particularly insightful. For example, a minor modification, such as changing the position of a substituent on the piperidine ring, might lead to a significant drop or increase in activity. These cliffs highlight regions of the molecule that are highly sensitive to structural changes and are critical for interaction with the biological target. Analyzing these cliffs helps researchers understand the precise structural requirements for optimal activity.
Application of Machine Learning Models for SAR Prediction and Optimization
Machine learning (ML) models are increasingly being used to build predictive models of SAR. By training algorithms on existing datasets of this compound derivatives and their corresponding biological activities, it is possible to create models that can predict the activity of novel, yet-to-be-synthesized compounds.
These predictive models can significantly accelerate the drug discovery process by allowing chemists to prioritize the synthesis of compounds that are most likely to be active. Various ML algorithms, such as random forests, support vector machines, and deep neural networks, can be employed to build robust and predictive QSAR (Quantitative Structure-Activity Relationship) models. These models can also help in multi-objective optimization, simultaneously predicting for potency, selectivity, and favorable ADME properties to identify the most promising drug candidates.
Exploration of 4 3 Chlorophenyl Methylene Piperidine in Diverse Research Applications
Role as a Synthetic Intermediate for the Construction of Complex Molecules
Searches of chemical synthesis literature and reaction databases did not yield specific examples where 4-[(3-chlorophenyl)Methylene]piperidine is used as a key intermediate for the construction of more complex, named molecules. While its structure, featuring a reactive exocyclic double bond and a piperidine (B6355638) ring, suggests potential utility in organic synthesis (e.g., through addition reactions, hydrogenations, or as a scaffold), there is no documented research detailing its application in multi-step total synthesis or the development of pharmaceutical leads.
Applications in Materials Science Research (e.g., Functional Polymers, Self-Assembly)
There is no available scientific literature describing the use of this compound in any area of materials science.
Use in the Synthesis of Functional Polymers and Copolymers
No studies have been published that report the polymerization or copolymerization of this compound. Its potential as a monomer for creating functional polymers has not been explored, and consequently, no data exists regarding the properties or applications of such polymeric materials.
Supramolecular Assembly and Nanostructure Formation
There is no research available on the application of this compound in the fields of supramolecular chemistry or nanotechnology. Its capacity to engage in self-assembly processes or to be used as a building block for forming defined nanostructures has not been investigated.
Catalytic Applications (e.g., Organocatalyst Scaffold, Ligand for Metal Catalysis)
A review of the literature on catalysis found no instances of this compound being used as an organocatalyst, a scaffold for developing new catalysts, or as a ligand in metal-catalyzed reactions. Its potential in this domain remains unexplored.
Investigation in Sensor Development (e.g., Chemosensors, Biosensors)
There is no documented research on the design, synthesis, or application of this compound in the development of chemosensors or biosensors. Its utility for detecting specific analytes or its integration into sensing platforms has not been reported.
Contributions to Agrochemistry Research (e.g., Pesticide Scaffolds, Plant Growth Regulators)
No publications were found that link this compound to agrochemical research. Its potential as a scaffold for new pesticides (insecticides, herbicides, fungicides) or as a plant growth regulator has not been a subject of scientific investigation.
Development of Research Probes for Biological Systems (e.g., Fluorescent Probes, Photoaffinity Labels)
The utility of a chemical scaffold in biomedical research is significantly enhanced when it can be adapted into probes that illuminate biological processes. Research probes, such as fluorescent probes and photoaffinity labels, are indispensable tools for visualizing, tracking, and identifying molecular interactions within complex biological systems. While the core structure of this compound is noted in various chemical contexts, its specific application as a foundational element for the development of such sophisticated research probes is not extensively documented in publicly available scientific literature.
However, based on the general principles of medicinal chemistry and chemical biology, the this compound scaffold possesses structural features that could theoretically be leveraged for the design of targeted research tools. The development of such probes would necessitate strategic chemical modifications to incorporate functionalities that bestow fluorescent properties or the ability to form covalent bonds with biological targets upon photoactivation.
Conceptual Framework for Probe Development:
A hypothetical research program aimed at developing probes from this scaffold would likely focus on several key areas:
Attachment of a Fluorophore: To create a fluorescent probe, a fluorescent molecule (fluorophore) would need to be chemically linked to the this compound structure. The piperidine nitrogen atom would be a primary site for such a modification, allowing for the attachment of a variety of fluorophores without significantly altering the core pharmacophore that might be responsible for binding to a biological target.
Introduction of a Photoreactive Group: For the creation of a photoaffinity label, a photoreactive group, such as an azide (B81097) or a diazirine, would be incorporated into the molecule. This group remains inert until activated by light of a specific wavelength, at which point it forms a highly reactive species that can create a covalent bond with nearby molecules, thus permanently tagging the biological target.
Linker Chemistry: The connection between the core scaffold and the functional group (fluorophore or photoreactive moiety) is crucial. A linker can be used to control the distance and flexibility between the two parts of the probe, which can be critical for maintaining the biological activity of the core structure and ensuring the proper function of the attached group.
Potential Applications in Biological Systems:
Should such probes be developed, they could be employed in a variety of research applications, including:
Target Identification and Validation: Photoaffinity labels derived from a biologically active analog of this compound could be used to identify its specific protein targets within a cell or tissue.
Receptor Occupancy Studies: Fluorescently labeled versions could enable the visualization and quantification of binding to a specific receptor or enzyme, providing valuable information on the compound's distribution and engagement with its target in real-time.
High-Throughput Screening: Fluorescent probes can be used in high-throughput screening assays to identify other molecules that bind to the same target, by competing for binding and causing a change in the fluorescent signal.
While the direct application of this compound in the development of research probes is not currently a focus of published research, its chemical structure presents a viable starting point for the synthesis of such tools. Future investigations in this area could unlock new avenues for understanding the biological roles of compounds related to this scaffold.
Future Research Directions and Emerging Avenues for 4 3 Chlorophenyl Methylene Piperidine
Integration with Advanced High-Throughput Screening (HTS) and High-Content Screening (HCS) Technologies
Future preclinical evaluation of 4-[(3-chlorophenyl)Methylene]piperidine would benefit immensely from the application of High-Throughput Screening (HTS) and High-Content Screening (HCS) methodologies. alitheagenomics.comnih.gov HTS allows for the rapid automated testing of hundreds of thousands of compounds, which could be utilized to screen a library of analogues of this compound against a wide array of biological targets. nih.govnuvisan.com This approach can accelerate the identification of initial "hit" compounds with desired biological activity. biobostonconsulting.com
High-Content Screening (HCS), an image-based multiparametric approach, offers a more nuanced understanding of a compound's effects at the cellular level. alitheagenomics.comresearchgate.net For this compound and its derivatives, HCS could be employed to simultaneously assess various parameters such as cell viability, apoptosis, cell cycle progression, and the expression of specific protein markers in disease-relevant cell models. alitheagenomics.com This would provide a rich dataset to elucidate the compound's mechanism of action and potential off-target effects early in the discovery process. nih.gov
Table 1: Conceptual High-Content Screening Cascade for this compound Analogues
| Screening Phase | Assay Type | Key Parameters Measured | Hypothetical Outcome for Lead Compound |
|---|---|---|---|
| Primary Screen | Cell Viability Assay (e.g., in cancer cell lines) | Cell count, nuclear morphology, membrane integrity | Identifies compounds with cytotoxic or cytostatic effects. |
| Secondary Screen | Multiparametric Apoptosis Assay | Caspase activation, mitochondrial membrane potential, DNA fragmentation | Confirms apoptosis as the mechanism of cell death. |
| Tertiary Screen | Target-Specific Biomarker Expression | Phosphorylation status of a key signaling protein, subcellular localization of a transcription factor | Links compound activity to a specific molecular pathway. |
Exploration of Novel Therapeutic Research Areas and Under-investigated Biological Targets (Pre-clinical)
The piperidine (B6355638) scaffold is known for its wide range of biological activities, including anticancer, antiviral, and antipsychotic properties. researchgate.netencyclopedia.pub Future research should aim to explore the potential of this compound in novel therapeutic areas beyond the well-trodden paths. This could involve screening the compound against a panel of under-investigated biological targets, such as orphan receptors or newly identified enzymes implicated in disease. benthamscience.com
Functional genomic screening, in conjunction with compound testing, could reveal unexpected connections between this compound and specific cellular pathways. benthamscience.com For instance, a screen could be designed to identify compounds that rescue a disease-specific phenotype in a genetically modified cell line. Such an approach could uncover novel therapeutic applications for this chemical scaffold.
Conceptualization and Development of Targeted Delivery Systems (Pre-clinical Research Concept)
To enhance therapeutic efficacy and minimize potential side effects, the development of targeted delivery systems for this compound is a promising future avenue. nih.govwikipedia.org This involves encapsulating the compound within a nanocarrier, such as a liposome (B1194612) or a polymeric nanoparticle, that is functionalized with a targeting moiety. longdom.orgijpsjournal.com This targeting ligand would be designed to bind specifically to receptors that are overexpressed on the surface of diseased cells, thereby concentrating the drug at the site of action. americanpharmaceuticalreview.com
For example, if preclinical studies indicate anticancer activity, nanoparticles carrying this compound could be decorated with antibodies or peptides that recognize tumor-specific antigens. nih.gov This strategy would be expected to increase the drug's concentration in the tumor microenvironment while reducing its exposure to healthy tissues. wikipedia.org
Table 2: Hypothetical Targeted Nanoparticle Formulation for this compound
| Component | Function | Example Material |
|---|---|---|
| Core | Drug Encapsulation | Biodegradable polymer (e.g., PLGA) |
| Payload | Active Pharmaceutical Ingredient | This compound |
| Shell | Stealth and Stability | Polyethylene glycol (PEG) |
| Targeting Ligand | Specific Binding to Diseased Cells | Monoclonal antibody against a tumor antigen |
Application of Artificial Intelligence (AI) and Machine Learning (ML) in Discovery and Optimization Pipelines
Elucidation of Broader Biological System Interactions and Polypharmacology (Pre-clinical)
It is increasingly recognized that the therapeutic effects of a drug can result from its interaction with multiple targets, a concept known as polypharmacology. researchgate.net Future preclinical studies on this compound should aim to characterize its broader biological interactions. This can be achieved through techniques such as chemical proteomics, which can identify the proteins that a compound binds to within a cell.
Understanding the polypharmacology of this compound could reveal both beneficial off-target effects that contribute to its therapeutic efficacy and potential liabilities that could lead to side effects. This knowledge is crucial for a comprehensive understanding of the compound's biological profile.
Strategic Research Directions for Overcoming Identified Pre-clinical Research Challenges
Preclinical drug development is fraught with challenges, including issues with compound solubility, metabolic stability, and off-target toxicity. biobostonconsulting.commedium.comnih.gov A strategic approach to overcoming these hurdles is essential for the successful development of this compound.
One strategy is the use of bioisosteric replacement, where a part of the molecule is replaced with a structurally similar but electronically different group to improve its properties. cambridgemedchemconsulting.comnih.gov For instance, the chlorophenyl group could be replaced with other halogenated phenyl rings or heterocyclic systems to modulate the compound's physicochemical and pharmacological properties. nih.gov Early and comprehensive ADMET profiling of lead compounds will also be critical to identify and address potential liabilities before they derail later-stage development. nih.gov
Table 3: Potential Bioisosteric Replacements for the Chlorophenyl Moiety
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| 3-chlorophenyl | 3-fluorophenyl | Improve metabolic stability and alter electronic properties. |
| 3-chlorophenyl | Pyridyl | Introduce a hydrogen bond acceptor to improve solubility and target interactions. |
| 3-chlorophenyl | Thienyl | Modify lipophilicity and explore different spatial orientations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
